molecular formula C21H30Cl2N2O3 B4053084 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride

Cat. No.: B4053084
M. Wt: 429.4 g/mol
InChI Key: GXYJAPQPFHQGLM-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride is a useful research compound. Its molecular formula is C21H30Cl2N2O3 and its molecular weight is 429.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-biphenylyloxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride is 428.1633482 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurological Research

Studies involving compounds with biphenyl, piperazinyl, and propanol components often explore their potential as treatments for neurological disorders. For example, research on the occupancy of 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors by novel antagonists, such as DU 125530, has shown potential applications in treating anxiety and mood disorders. These studies utilize positron emission tomography (PET) to assess the occupancy of receptors in the human brain, providing insights into the compound's therapeutic potential (Rabiner et al., 2002).

Metabolism and Excretion Studies

Research into the metabolism and excretion of compounds with structures similar to 1-(4-biphenylyloxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride provides valuable information on how these compounds are processed in the body. Studies on compounds like zipeprol have explored how they are metabolized and eliminated, revealing the pathways involved and potential metabolites formed. This research is crucial for understanding the pharmacokinetics and safety profiles of new drugs (Constantin & Pognat, 1978).

Environmental Health and Toxicology

Some studies focus on the environmental health and toxicology aspects of chemical compounds, including their potential effects on human health due to exposure. For instance, research on polychlorinated biphenyls (PCBs) and their metabolites in human tissues provides insights into the environmental and health impacts of these compounds. Understanding the accumulation and toxicological effects of such compounds is essential for assessing risks and developing safety guidelines (Schecter et al., 1994).

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.2ClH/c24-15-14-22-10-12-23(13-11-22)16-20(25)17-26-21-8-6-19(7-9-21)18-4-2-1-3-5-18;;/h1-9,20,24-25H,10-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYJAPQPFHQGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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